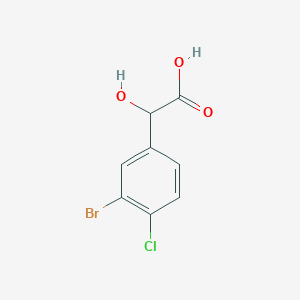
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate has been used in a variety of scientific research applications, including the synthesis of perfluorinated polymers and fluorinated surfactants, and the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the synthesis of fluorinated compounds, as a reagent in organic syntheses, and as a starting material for the synthesis of other fluorinated compounds. Additionally, this compound has been used in the study of the structure and properties of fluorinated compounds, and in the development of new materials and processes.
作用機序
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is an important intermediate in the synthesis of fluorinated materials, such as perfluorinated polymers and fluorinated surfactants. The mechanism of action of this compound is based on the reaction of the hydrate with water to form the anhydrous TFPD. The reaction proceeds in two steps: first, the TFPD is reacted with water to form the hydrate; then, the hydrate is dehydrated to form the anhydrous TFPD. The reaction is typically conducted at temperatures ranging from 80 to 100°C and at pressures up to 1.2 MPa. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but its biochemical and physiological effects have not yet been extensively studied. However, preliminary studies suggest that this compound may have some beneficial effects on the body. For example, it has been suggested that this compound may act as an antioxidant, reducing the oxidative stress caused by free radicals. Additionally, this compound may have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and can be easily obtained from chemical suppliers. Additionally, this compound is easy to handle and store, and it is stable under normal laboratory conditions. However, this compound is a hazardous compound, and it should be handled with care. It is also important to note that this compound is a relatively unstable compound, and it may degrade over time.
将来の方向性
The potential applications of 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate are numerous, and there are many directions for future research. For example, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, research could be conducted to explore the use of this compound as a catalyst in the synthesis of fluorinated compounds and to develop new materials and processes. Finally, research could be conducted to explore the use of this compound in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
合成法
The synthesis of 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is typically accomplished through the reaction of 1,1,5,5-tetrafluoro-pentane-2,4-dione (TFPD) with water in the presence of a catalyst. The reaction proceeds in two steps: first, the TFPD is reacted with water to form the hydrate; then, the hydrate is dehydrated to form the anhydrous TFPD. The reaction is typically conducted at temperatures ranging from 80 to 100°C and at pressures up to 1.2 MPa. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid.
Safety and Hazards
特性
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2.H2O/c6-4(7)2(10)1-3(11)5(8)9;/h4-5H,1H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRADDSXYPRQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)
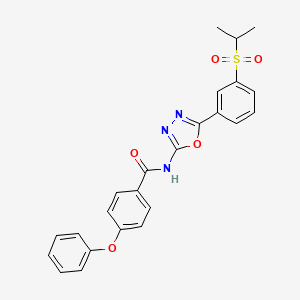
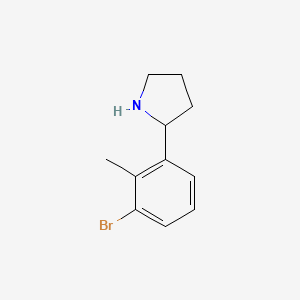
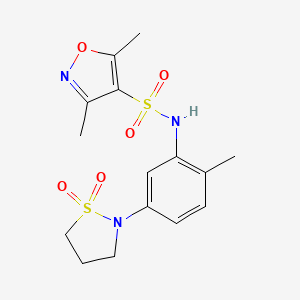

![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)
![1-(4-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2949967.png)
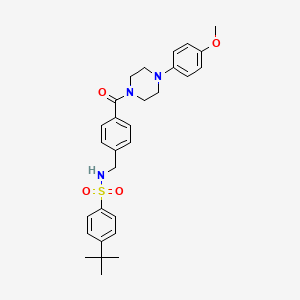
![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)
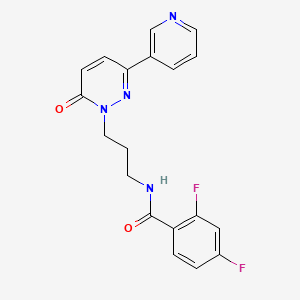

![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)
